molecular formula C16H17ClN6O B6474638 3-chloro-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640835-91-0

3-chloro-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6474638
CAS No.: 2640835-91-0
M. Wt: 344.80 g/mol
InChI Key: SXZPAMQKWILNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine is a heterocyclic molecule featuring a pyridine core substituted at position 3 with chlorine and at position 4 with a methoxy group. This methoxy group is connected to a piperidin-4-ylmethyl scaffold, which is further linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety. This structure combines multiple pharmacophores, including the triazolopyridazine ring (known for kinase inhibition and ligand-receptor interactions) and the piperidine-pyrrolidine system (common in CNS-targeting drugs) .

The compound’s synthesis likely involves sequential functionalization of pyridine and triazolopyridazine precursors. For instance, 3-chloro-6-hydrazinopyridazine (a common intermediate for triazolopyridazine derivatives) can undergo cyclization with aldehydes or ketones to form the triazole ring . Subsequent coupling with a piperidine-methoxy-pyridine fragment would yield the target compound.

Properties

IUPAC Name

6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O/c17-13-9-18-6-3-14(13)24-10-12-4-7-22(8-5-12)16-2-1-15-20-19-11-23(15)21-16/h1-3,6,9,11-12H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZPAMQKWILNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate halides

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The chloro group can be oxidized to form a chloro derivative.

  • Reduction: The compound can be reduced to remove the chlorine atom.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of chloro derivatives.

  • Reduction: Formation of hydrochloro derivatives.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its antitumor activity has been demonstrated in various studies, making it a promising candidate for drug development.

Medicine: The compound's ability to inhibit specific enzymes and receptors makes it a potential therapeutic agent for various diseases. Its pharmacological properties are being explored for the treatment of cancer, microbial infections, and other conditions.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 3-chloro-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine exerts its effects involves the inhibition of specific molecular targets. The compound interacts with enzymes and receptors, disrupting their normal function and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The triazolopyridazine core is a recurring motif in bioactive molecules. Key analogues include:

Compound Name / ID Core Structure Key Substituents Biological Relevance Reference
Target Compound Pyridine + Triazolopyridazine 3-Cl, 4-methoxy-piperidinylmethyl Potential kinase/calpain inhibition
Compound 10 (Cardiff Univ. Study) Pyridine + Triazolopyridazine 2-Chloro-4-cyclopropylsulfonamido phenyl Calpain-1 inhibition (π-stacking)
F707-2001 (Screening Data) Triazolopyridazine + Piperidine carboxamide 4-Chlorophenyl, ethylpiperidine Undisclosed (available: 17 mg)
AZD5153 (J. Med. Chem. 2016) Triazolopyridazine + Piperazine 3-Methoxy, 4-piperidylphenoxyethyl BET bromodomain inhibition
E-4b (HETEROCYCLES 2003) Pyrazole + Triazolopyridazine 3,5-Dimethylpyrazole, propenoic acid Anticancer/antimicrobial activity

Key Observations :

  • Substituent Diversity: The target compound’s 3-chloro-pyridine and piperidinylmethoxy groups distinguish it from analogues like AZD5153 (methoxy-piperidine-phenoxyethyl) or F707-2001 (piperidine carboxamide). These substitutions influence solubility, target affinity, and metabolic stability.
  • Biological Targets : Compound 10 (Cardiff Univ.) binds calpain-1 via π-stacking with Trp168 and H-bonding , while AZD5153 targets BET bromodomains . The target compound’s activity may align with kinase or protease inhibition due to its triazolopyridazine-piperidine hybrid.
Physicochemical Properties

Limited data exist for the target compound, but analogues provide insights:

  • Melting Points : Triazolopyridazine derivatives range from 187–255°C (e.g., E-4b: 253–255°C) .
  • Molecular Weight : The target compound’s estimated MW is ~430–450 g/mol (similar to F707-2001: 496.06 g/mol) .
  • Solubility : Triazolopyridazines with polar groups (e.g., carboxylic acid in ) show improved aqueous solubility vs. lipophilic analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.